molecular formula C13H13N3O3 B5100423 N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine CAS No. 5482-36-0

N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine

Cat. No.: B5100423
CAS No.: 5482-36-0
M. Wt: 259.26 g/mol
InChI Key: RJNUBCZZGQVPTK-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine is a chemical compound that features a pyridine ring substituted with a nitro group and an amine group bonded to a methoxyphenylmethyl moiety

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12-5-3-2-4-10(12)8-14-13-7-6-11(9-15-13)16(17)18/h2-7,9H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNUBCZZGQVPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385926
Record name N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5482-36-0
Record name N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Formation of Methoxyphenylmethylamine: The methoxyphenylmethylamine is synthesized separately through the reduction of the corresponding nitro compound using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling the nitrated pyridine with the methoxyphenylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: 5-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the compound.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenylmethyl moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-5-nitropyridin-2-amine is unique due to the presence of both a nitro group and a methoxyphenylmethyl moiety, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical modifications and applications in various research fields.

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